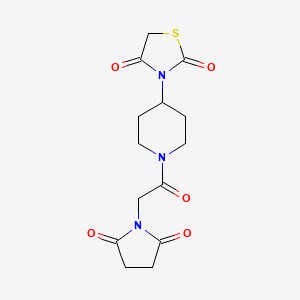

3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that similar compounds can interact with proteins, specifically antibodies, to modify their structure .

Mode of Action

The compound can react with specific proteins, such as antibodies, to modify their structure . This interaction results in changes to the protein’s function, potentially enhancing or inhibiting its activity.

Biochemical Pathways

It’s known that similar compounds can influence the production of monoclonal antibodies in certain cell cultures . This suggests that the compound may affect the pathways involved in protein synthesis and modification.

Pharmacokinetics

Similar compounds have been shown to have drug-like absorption, distribution, metabolism, excretion, and toxicity (adme-tox) characteristics , suggesting that this compound may have similar properties.

Result of Action

The compound has been found to increase monoclonal antibody production in certain cell cultures . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the specific conditions of the cell culture it’s introduced to

Biologische Aktivität

The compound 3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione (TZD), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to highlight its pharmacological potential.

- Molecular Formula : C17H24N4O6

- Molecular Weight : 380.3957

- CAS Number : 2034280-07-2

- SMILES Notation : COCCN1C(=O)CN(C1=O)C1CCN(CC1)C(=O)CN1C(=O)CCC1=O

Thiazolidinediones, including the compound , primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose and lipid metabolism, making TZDs valuable in treating insulin resistance and type 2 diabetes. Additionally, they have been shown to inhibit various enzymes involved in metabolic pathways:

- Aldose Reductase : Involved in diabetic complications.

- Cyclooxygenase (COX) : Plays a role in inflammation.

- Histone Deacetylase : Implicated in cancer progression.

Antidiabetic Effects

Research has demonstrated that TZD derivatives can significantly enhance insulin sensitivity. A study by Badiger et al. evaluated the antidiabetic activity of synthesized thiazolidinediones using an alloxan-induced model, finding that certain derivatives exhibited comparable efficacy to standard drugs like pioglitazone .

Antioxidant Properties

The antioxidant potential of thiazolidinedione derivatives has been extensively studied. For instance, a recent investigation highlighted that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation . The antioxidant activity was measured using assays such as DPPH and ABTS.

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| TZD Derivative A | 85% | 90% |

| TZD Derivative B | 78% | 82% |

| Control (Ascorbic Acid) | 95% | 96% |

Anti-inflammatory Effects

Thiazolidinediones have also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX . This effect is particularly relevant in conditions like arthritis and metabolic syndrome.

Anticancer Activity

Emerging studies suggest that TZD derivatives may play a role in cancer therapy by modulating signaling pathways involved in cell proliferation and apoptosis. For example, thiazolidinediones have been reported to induce apoptosis in various cancer cell lines through PPARγ-dependent and independent mechanisms .

Case Studies

- Case Study on Insulin Sensitivity : A clinical trial involving patients with type 2 diabetes showed that administration of a TZD derivative led to significant improvements in insulin sensitivity markers compared to placebo .

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that specific TZD derivatives inhibited the growth of breast and prostate cancer cell lines, suggesting potential for further development as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Introduction to 3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

This compound is a compound that belongs to the class of thiazolidine-2,4-diones. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structural features of this compound suggest a variety of biological activities, making it a subject of interest for researchers.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine-2,4-diones exhibit significant antimicrobial properties. A study demonstrated that various synthesized thiazolidine derivatives showed activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . This suggests that compounds like this compound could be explored as potential antimicrobial agents.

Antitubercular Activity

The synthesis and characterization of various thiazolidine derivatives have been linked to antitubercular activity. For instance, a study focused on synthesizing 3,5-disubstituted thiazolidine-2,4-diones and assessing their efficacy against Mycobacterium tuberculosis H37RV strain. The results indicated that certain derivatives exhibited promising antitubercular activity at concentrations as low as 12.5 µg/mL . This highlights the potential of thiazolidine derivatives in combating tuberculosis, especially in light of emerging drug-resistant strains.

Anti-inflammatory Properties

Thiazolidine derivatives are also noted for their anti-inflammatory effects. Research suggests that these compounds can inhibit various inflammatory pathways, making them candidates for treating inflammatory diseases . The structural modifications present in compounds like this compound may enhance their anti-inflammatory properties.

Antidiabetic Activity

Another significant application of thiazolidine derivatives is their potential role in diabetes management. Some studies have reported that these compounds can act as aldose reductase inhibitors, which are beneficial in managing diabetic complications by preventing the accumulation of sorbitol . This mechanism positions thiazolidine derivatives as promising candidates for further development in diabetic therapies.

Case Study: Synthesis and Characterization

A notable case study involved the synthesis of various 3,5-disubstituted thiazolidine-2,4-diones through the Knoevenagel reaction followed by further modifications. The synthesized compounds were characterized using IR spectroscopy, NMR spectroscopy, and mass spectrometry. Biological activity predictions were made using computational methods, followed by empirical testing against Mycobacterium tuberculosis .

Case Study: Antimicrobial Screening

In another study focused on the antimicrobial properties of thiazolidine derivatives, several compounds were screened against a range of bacterial strains. The results showed that modifications at specific positions significantly influenced their antimicrobial efficacy. Compounds with electron-donating groups exhibited enhanced activity compared to others .

Eigenschaften

IUPAC Name |

3-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c18-10-1-2-11(19)16(10)7-12(20)15-5-3-9(4-6-15)17-13(21)8-23-14(17)22/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEKZVPZHZUNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.